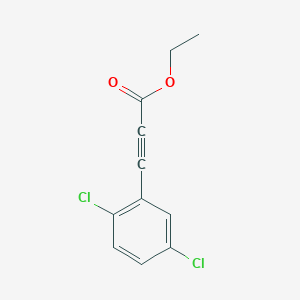
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with formamide under acidic conditions can lead to the formation of the oxazole ring . Another method involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce the reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(propan-2-YL)-1,2,4-triazole-4-carbaldehyde: Similar structure but contains a triazole ring instead of an oxazole ring.
5-Amino-3-(propan-2-YL)-1,3-thiazole-4-carbaldehyde: Contains a thiazole ring instead of an oxazole ring.
5-Amino-3-(propan-2-YL)-1,2-imidazole-4-carbaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-amino-3-propan-2-yl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-5(3-10)7(8)11-9-6/h3-4H,8H2,1-2H3 |
Clave InChI |
XZUBUYALFIOIOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=C1C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

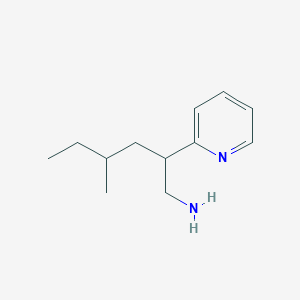
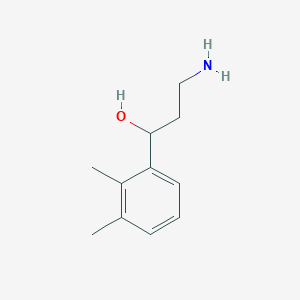
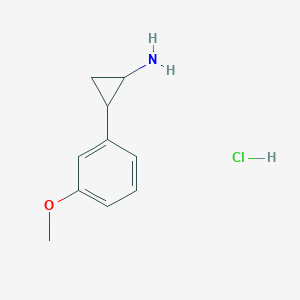
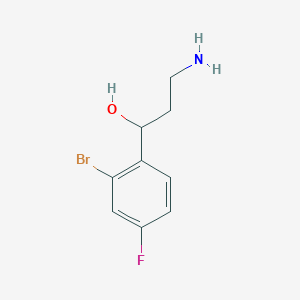


![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
